molecular formula C6H12ClNO3 B1434523 Methyl (2r,3s)-3-hydroxypyrrolidine-2-carboxylate hydrochloride CAS No. 1844898-16-3

Methyl (2r,3s)-3-hydroxypyrrolidine-2-carboxylate hydrochloride

Cat. No. B1434523
CAS RN: 1844898-16-3
M. Wt: 181.62 g/mol
InChI Key: FPZOEPPXPLBIAN-UYXJWNHNSA-N
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Description

The compound is a derivative of pyrrolidine , which is a class of compounds containing a five-membered nitrogen-containing ring . Pyrrolidine derivatives have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .


Synthesis Analysis

While specific synthesis methods for this compound were not found, a generic synthesis method to access large numbers of diverse chiral α-amino acids and β-amino alcohols has been developed . This could potentially be applicable to the synthesis of “Methyl (2r,3s)-3-hydroxypyrrolidine-2-carboxylate hydrochloride”.

Scientific Research Applications

Synthesis and Improvement of Chemical Compounds

Methyl (2r,3s)-3-hydroxypyrrolidine-2-carboxylate hydrochloride and related compounds have been actively used in the synthesis and improvement of various chemical compounds. For instance, Cheng Qing-fang (2005) discussed the synthesis of 7-Amino-3-(1-methylpyrrolidinio) methyl-3-cephem-4-carboxylate hydrochloride, highlighting a simple, mild, and safe procedure suitable for scale-up production (Cheng Qing-fang, 2005). Similarly, Uroš Grošelj et al. (2013) developed a novel synthesis of N-protected methyl 5-substituted-4-hydroxypyrrole-3-carboxylates, starting from N-protected α-amino acids (Uroš Grošelj et al., 2013).

Pharmacological Research

In pharmacological research, these compounds have been used to explore neuroprotective drugs. G. Battaglia et al. (1998) studied Aminopyrrolidine-2R,4R-dicarboxylated (2R,4R-APDC) as a selective agonist of metabotropic glutamate (mGlu) receptor subtypes, indicating its role in protecting neurons against excitotoxic degeneration (G. Battaglia et al., 1998).

Organic Chemistry and Catalysis

In the field of organic chemistry, these compounds have been utilized in various catalytic processes. For example, Andrea Ruiz-Olalla et al. (2015) highlighted the use of homochiral methyl 4-aminopyrrolidine-2-carboxylates in catalyzing asymmetric Michael additions of ketones to nitroalkenes (Andrea Ruiz-Olalla et al., 2015).

Future Directions

While specific future directions for this compound were not found, there is a growing demand in the pharmaceutical industry for chiral intermediates and research reagents . This suggests that there could be future research opportunities involving this compound.

Biochemical Analysis

Biochemical Properties

Methyl (2r,3s)-3-hydroxypyrrolidine-2-carboxylate hydrochloride plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with threonine aldolases, which are enzymes involved in the synthesis of β-hydroxy-α-amino acids . These interactions are essential for the compound’s role in various metabolic pathways. Additionally, the compound has been shown to exhibit antioxidant, anti-inflammatory, and antibacterial properties .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to exert weak cytotoxic effects against human cervical cancer (HeLa), human hepatocellular carcinoma (HepG2), and human medulloblastoma (Daoy) cells . These effects are indicative of its potential therapeutic applications in cancer treatment.

Molecular Mechanism

The molecular mechanism of action of this compound involves several binding interactions with biomolecules. The compound can inhibit or activate specific enzymes, leading to changes in gene expression. For example, it has been shown to interact with pyrrolidine alkaloids, which possess a five-membered nitrogen-containing ring . These interactions are crucial for the compound’s biological activity and therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term effects observed in in vitro and in vivo studies include sustained cytotoxicity and changes in cellular metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as antioxidant and anti-inflammatory properties . At higher doses, it may cause toxic or adverse effects, including renal injuries and neurotoxicity . These dosage-dependent effects are critical for determining the compound’s safety and efficacy in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s role in these pathways is essential for its biological activity and therapeutic potential . Additionally, it has been shown to affect the levels of certain metabolites, further highlighting its significance in metabolic processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is crucial for optimizing the compound’s therapeutic applications and minimizing potential side effects.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . These localization patterns are important for understanding the compound’s mechanism of action and optimizing its therapeutic potential.

properties

IUPAC Name

methyl (2R,3S)-3-hydroxypyrrolidine-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3.ClH/c1-10-6(9)5-4(8)2-3-7-5;/h4-5,7-8H,2-3H2,1H3;1H/t4-,5+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPZOEPPXPLBIAN-UYXJWNHNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C(CCN1)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1[C@H](CCN1)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1844898-16-3
Record name D-Proline, 3-hydroxy-, methyl ester, hydrochloride (1:1), (3S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1844898-16-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

181.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1788041-61-1
Record name D-Proline, 3-hydroxy-, methyl ester, hydrochloride (1:1), (3S)-rel-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1788041-61-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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